molecular formula C9H15NO3 B1266677 Ethyl 1-piperidineglyoxylate CAS No. 53074-96-7

Ethyl 1-piperidineglyoxylate

Cat. No.: B1266677
CAS No.: 53074-96-7
M. Wt: 185.22 g/mol
InChI Key: ASBDXHCMVYVJQQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl oxo(piperidin-1-YL)acetate plays a significant role in biochemical reactions, particularly in the context of protein folding and enzyme interactions. One of the key enzymes it interacts with is peptidyl-prolyl cis-trans isomerase, which catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction is crucial for the proper folding of proteins, as it accelerates the folding process and ensures that proteins achieve their functional conformations. Additionally, ethyl oxo(piperidin-1-YL)acetate may interact with other biomolecules, such as proteins and peptides, influencing their stability and activity.

Cellular Effects

Ethyl oxo(piperidin-1-YL)acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can impact the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . These changes can alter cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components. The compound’s effects on cell signaling pathways may also influence cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of ethyl oxo(piperidin-1-YL)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, modulating their activity. For example, its interaction with peptidyl-prolyl cis-trans isomerase results in the acceleration of protein folding . Additionally, ethyl oxo(piperidin-1-YL)acetate may inhibit or activate other enzymes, leading to changes in metabolic pathways and cellular functions. These interactions can also result in alterations in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl oxo(piperidin-1-YL)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl oxo(piperidin-1-YL)acetate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes

Dosage Effects in Animal Models

The effects of ethyl oxo(piperidin-1-YL)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing protein folding and modulating cellular metabolism . At higher doses, ethyl oxo(piperidin-1-YL)acetate may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Researchers have observed threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

Ethyl oxo(piperidin-1-YL)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with peptidyl-prolyl cis-trans isomerase is a key example, as it influences protein folding and stability . Additionally, ethyl oxo(piperidin-1-YL)acetate may affect metabolic flux and metabolite levels, altering the balance of biosynthetic and degradative pathways. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of ethyl oxo(piperidin-1-YL)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of ethyl oxo(piperidin-1-YL)acetate can influence its activity and function, as its concentration in specific regions of the cell may determine its interactions with target biomolecules. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular processes.

Subcellular Localization

Ethyl oxo(piperidin-1-YL)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications For example, ethyl oxo(piperidin-1-YL)acetate may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Oxo(Piperidin-1-Yl)Acetate typically involves the reaction of piperidine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of Ethyl Oxo(Piperidin-1-Yl)Acetate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl Oxo(Piperidin-1-Yl)Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl Oxo(Piperidin-1-Yl)Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Ethyl Oxo(Piperidin-1-Yl)Acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxo group and a piperidine ring makes it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-oxo-2-piperidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBDXHCMVYVJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201157
Record name Ethyl 1-piperidineoxoacetate
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53074-96-7
Record name Ethyl α-oxo-1-piperidineacetate
Source CAS Common Chemistry
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Record name Ethyl oxo(piperidin-1-yl)acetate
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Record name Ethyl Oxo(Piperidin-1-Yl)Acetate
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Record name Ethyl 1-piperidineoxoacetate
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Record name Ethyl 1-piperidineoxoacetate
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Record name ETHYL OXO(PIPERIDIN-1-YL)ACETATE
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